2,3,4,4'-Tetrachlorobiphenyl

Description

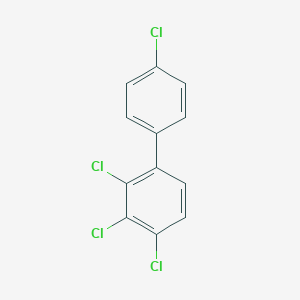

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)9-5-6-10(14)12(16)11(9)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDBTRJKXLKYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073474 | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33025-41-1 | |

| Record name | 2,3,4,4′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33025-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PCB-60 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033025411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOZ3B4WZGW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics and Distribution of 2,3,4,4 Tetrachlorobiphenyl

Environmental Persistence and Ubiquitous Distribution in Global Ecosystems

Polychlorinated biphenyls are synthetic compounds recognized as persistent organic pollutants (POPs). acs.org Their chemical stability, a quality that was advantageous for industrial applications, contributes to their extreme resistance to degradation in the environment. The persistence of PCB congeners generally increases with the degree of chlorination. who.int As a tetrachlorobiphenyl, 2,3,4,4'-Tetrachlorobiphenyl is notably persistent, with environmental half-lives that can range from months to years, particularly in soil and sediment. who.int

This resistance to breakdown, combined with historical production and use, has led to the ubiquitous distribution of PCBs across the globe. Even decades after production bans in many countries, these compounds remain a persistent threat. nih.gov this compound, like other PCBs, has been detected in various environmental matrices worldwide, from industrialized regions to remote ecosystems such as the Arctic. vliz.beepa.gov This widespread presence underscores the compound's stability and its ability to undergo long-range transport, making it a global contaminant. epa.govcopernicus.org

Transport Mechanisms in Environmental Compartments

The movement of this compound through the environment is a complex process involving transport through the atmosphere, water systems, and terrestrial landscapes. Its physical and chemical properties, such as its low water solubility and high octanol-water partition coefficient (Log K_ow), are key determinants of its fate and transport. nih.govepa.gov

Table 1: Physicochemical Properties of this compound (PCB-66)

Atmospheric Transport and Long-Range Deposition

Atmospheric transport is the primary mode of global distribution for PCBs. Due to their semi-volatile nature, compounds like this compound can volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere. acs.org Once airborne, they can be carried over vast distances before being redeposited onto land and water through wet (rain and snow) and dry deposition. d-nb.info This process of "global distillation" explains the presence of PCBs in remote regions like the Arctic, far from their original sources. vliz.bed-nb.info Studies have shown that less chlorinated PCBs, such as the tetrachlorobiphenyls, are more strongly affected by long-range atmospheric transport. vliz.becopernicus.org Furthermore, events like biomass burning can release stored PCBs from soils and vegetation back into the atmosphere, contributing to their continued transport to remote areas. vliz.becopernicus.org

Aquatic Transport, Sedimentation, and Resuspension Dynamics

In aquatic environments, the behavior of this compound is largely dictated by its hydrophobicity (low water solubility). PCBs readily adsorb to organic matter and suspended particles in the water column. nih.gov This partitioning behavior leads to their accumulation in bottom sediments, which become a major reservoir and sink for these contaminants. who.int The process of sedimentation effectively removes PCBs from the water column, but this is not a permanent state. Physical disturbances, such as currents, storms, or dredging activities, can cause the resuspension of contaminated sediments, reintroducing this compound and other PCBs back into the water column where they can re-enter the food web.

Distribution and Sequestration in Soil and Terrestrial Environments

On land, this compound binds strongly to the organic fraction of soils. who.int This sequestration limits its mobility and leaching into groundwater but also contributes to its long-term persistence in the terrestrial environment. Soils, particularly in forested and rural areas, can act as significant secondary sources of PCBs to the atmosphere through volatilization. vliz.becopernicus.org Over time, the deposition and volatilization cycles between soil and the atmosphere contribute to the widespread, low-level contamination observed globally. epa.gov Plants can also absorb PCBs from the soil and atmosphere, facilitating their entry into terrestrial food chains. nih.govepa.gov

Bioaccumulation and Biomagnification Potential within Trophic Levels of Food Webs

One of the most significant environmental concerns regarding this compound is its high potential for bioaccumulation and biomagnification. nih.govepa.gov Due to its lipophilic ("fat-loving") nature, it is readily absorbed and stored in the fatty tissues of living organisms.

Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in the surrounding environment. nih.gov For this compound, this occurs as it is absorbed from water, air, and food. nih.gov Its resistance to metabolic breakdown means it is excreted very slowly. nih.gov

Biomagnification is the progressive increase in the concentration of a substance at successively higher levels in a food chain. nih.govacs.org As smaller organisms containing this compound are consumed by larger ones, the contaminant is transferred and becomes more concentrated at each trophic level. epa.gov This leads to the highest concentrations being found in top predators, including fish, marine mammals, and birds of prey. who.int The properties that determine this behavior are quantified by factors such as the Bioaccumulation Factor (BAF), Biota-Sediment Accumulation Factor (BSAF), and metabolic rate.

Table 2: Bioaccumulation Data for this compound (PCB-66)

Environmental Biotransformation and Degradation Pathways of 2,3,4,4 Tetrachlorobiphenyl

Biotic Transformation Mechanisms in Environmental Systems

Microbial communities play a crucial role in the transformation of PCBs in the environment through both anaerobic and aerobic processes. acs.org Generally, anaerobic reductive dechlorination is responsible for the degradation of higher chlorinated congeners, while aerobic oxidation breaks down lower chlorinated congeners. acs.org

Reductive Dechlorination in Anaerobic Conditions

Under anaerobic conditions, such as those found in sediments, the primary biotic transformation pathway for more highly chlorinated PCBs is reductive dechlorination. nih.gov This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of less chlorinated and generally less toxic congeners.

Specific microbial populations are responsible for the reductive dechlorination of PCBs. Among these, bacteria from the genus Dehalococcoides have been identified as key players. nih.gov Studies have shown a strong correlation between the presence and activity of Dehalococcoides-like populations and the dechlorination of tetrachlorobiphenyls. nih.gov These specialized bacteria utilize chlorinated compounds as electron acceptors in a process known as organohalide respiration. wur.nl The successful enrichment of these PCB-dechlorinating, Dehalococcoides-like organisms from geographically and geochemically diverse environments suggests their widespread presence. oup.com Other bacteria, such as Dehalobium chlorocoercia DF-1, have also been identified as capable of dechlorinating specific PCB congeners, including the removal of meta and para chlorines. clu-in.orgnih.gov

The process of reductive dechlorination is significantly influenced by the availability of electron donors and the prevailing redox conditions. Various electron donors can support this process, including fatty acids and elemental iron. nih.govoup.com In some cases, the addition of specific electron donors can stimulate dechlorination activity. For instance, once sulfate (B86663) is depleted in an environment, sulfate-reducing bacteria may contribute to para-dechlorination. clu-in.org The presence of iron oxides has also been shown to enhance the rate and extent of 2,3,4,5-tetrachlorobiphenyl (B164871) transformation, with dissimilatory iron-reducing bacteria like Geobacter and Desulfovibrio playing a role. rsc.org

The rate of reductive dechlorination is a critical factor in predicting the natural attenuation of PCBs in contaminated sites. Research on the kinetics of 2,3,4,5-tetrachlorobiphenyl dechlorination by Dehalobium chlorocoercia DF-1 has shown that the rate of dechlorination is a linear function of the PCB substrate concentration at environmentally relevant levels (1 to 500 ng L⁻¹). acs.orgresearchgate.net Importantly, dechlorination has been observed to occur at concentrations as low as 1 ng L⁻¹, and a threshold for dechlorination was not observed down to this concentration. nih.gov The rate of dechlorination is dependent on the freely dissolved concentration of the PCB congener in both sediment and sediment-free systems. nih.gov

Table 1: Kinetic Parameters for the Dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dechlorination Rate | Linearly dependent on PCB 61 concentration | 1-50 ng/L, sediment and sediment-free microcosms | nih.gov |

| Dechlorination Activity | 1.39% mole of PCB 23 production per day | Sediment-free medium, various PCB 61 concentrations | acs.org |

Influence of Electron Donors and Redox Conditions on Dechlorination Patterns

Aerobic Degradation Processes by Microbial Consortia

In aerobic environments, microbial consortia can degrade lower chlorinated biphenyls, including tetrachlorobiphenyls, through oxidative pathways. tandfonline.com This process typically involves the action of dioxygenase enzymes that introduce hydroxyl groups onto the biphenyl rings, leading to ring cleavage and eventual mineralization. colab.ws The biphenyl (bph) pathway is a well-characterized metabolic route for PCB degradation in aerobic bacteria. irb.hrnih.gov

The degradation of 2,4,4'-trichlorobiphenyl (B50444) and 2,2',5,5'-tetrachlorobiphenyl (B50384) by Rhodococcus species has been shown to proceed via the biphenyl pathway, but can also involve alternative pathways leading to the formation of chlorinated benzoic acids and acetophenones. irb.hr Similarly, Castellaniella sp. strain SPC4 has demonstrated the ability to efficiently degrade 3,3',4,4'-tetrachlorobiphenyl (B1197948), with the degradation following the bph-encoded biphenyl pathway. nih.gov The rate of aerobic degradation is dependent on the specific bacterial strain and the structure of the PCB congener. uva.nl

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,3,4,4'-Tetrachlorobiphenyl |

| 2,3,4,5-Tetrachlorobiphenyl |

| 2,3,5-Trichlorobiphenyl (B1345140) |

| 2,4,5-Trichlorobiphenyl |

| 3,4,5-Trichlorobiphenyl |

| 2,5-Dichlorobiphenyl |

| 2,4-Dichlorobiphenyl |

| 3,5-Dichlorobiphenyl |

| 2-Chlorobiphenyl |

| 2,2'/2,6-Dichlorobiphenyl |

| 2,4,4'-Trichlorobiphenyl |

| 2,2',5,5'-Tetrachlorobiphenyl |

| 3,3',4,4'-Tetrachlorobiphenyl |

| Biphenyl |

| Acetophenone |

Plant-Mediated Transformation (Phytoremediation Context)

The environmental fate of polychlorinated biphenyls (PCBs) is a significant area of research due to their persistence and toxicity. Plants, through a process known as phytoremediation, can play a role in the transformation of these compounds. However, the metabolic pathways are highly dependent on the specific PCB congener and the plant species involved. This article focuses on the plant-mediated biotransformation of this compound (PCB 66).

Hydroxylation and Conjugation Mechanisms in Plant Species

The initial and critical step in the plant-mediated degradation of PCBs is hydroxylation, a reaction catalyzed by enzymes such as cytochrome P450 monooxygenases. This process introduces a hydroxyl (-OH) group onto the biphenyl structure, increasing the compound's polarity and water solubility, which facilitates further degradation and detoxification. These hydroxylated metabolites can then undergo conjugation, where they are bound to endogenous molecules like sugars (glycosylation) or amino acids, effectively sequestering them within the plant tissues and reducing their toxicity.

While the general principles of PCB metabolism in plants are understood, specific research detailing the hydroxylation and conjugation of this compound (PCB 66) in plant species is not extensively available in the reviewed scientific literature. Studies on other tetrachlorobiphenyl isomers, such as 3,3',4,4'-tetrachlorobiphenyl (CB77), have shown that plants like poplar (Populus deltoides × nigra) can hydroxylate the compound at various positions, leading to metabolites such as 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl and 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl. acs.orgnih.gov It is plausible that similar enzymatic systems could act on this compound, though the specific metabolites and efficiency of transformation would likely differ due to the distinct chlorine substitution pattern. The presence of chlorine atoms at positions 2 and 3 on one phenyl ring and at position 4 on both rings in PCB 66 will influence the accessibility of sites for enzymatic attack.

Conformation-Dependent Metabolic Pathways in Whole Plants

The three-dimensional structure, or conformation, of a PCB molecule plays a crucial role in its interaction with biological systems, including the enzymes responsible for its metabolism in plants. The rotation around the single carbon-carbon bond connecting the two phenyl rings is hindered by the presence of chlorine atoms in the ortho positions (2, 2', 6, and 6'). nih.gov this compound has one ortho-chlorine at position 2, which will create some steric hindrance and influence the planarity of the molecule.

The degree of planarity affects how the PCB congener fits into the active site of metabolic enzymes. More planar PCBs, often referred to as "dioxin-like," can interact with specific receptors and are sometimes more susceptible to certain metabolic pathways. epa.gov The specific conformation of this compound will therefore dictate its uptake, translocation, and subsequent transformation within a whole plant. However, detailed experimental studies focusing on the conformation-dependent metabolic pathways of this compound in intact plants are not readily found in the existing scientific literature. General studies on PCB phytoremediation indicate that less chlorinated congeners are typically metabolized more readily than highly chlorinated ones, but the substitution pattern is also a critical factor. nih.gov

Further research is required to elucidate the specific metabolites formed from this compound in various plant species and to understand how its molecular conformation governs these biotransformation pathways.

Metabolic Fate of 2,3,4,4 Tetrachlorobiphenyl in Biological Systems

Overview of Xenobiotic Biotransformation Pathways in Biota

Xenobiotic biotransformation is a crucial defense mechanism in virtually all living organisms, from microbes to mammals, to detoxify and eliminate foreign chemical compounds like PCBs. pnas.orghesiglobal.org This process generally occurs in phases. Phase I reactions, primarily oxidations, introduce or expose functional groups (like hydroxyl groups) on the lipophilic xenobiotic molecule. hesiglobal.orgnih.gov This initial step is critical as it renders the compound more water-soluble and prepares it for the subsequent phase.

Enzyme-Mediated Metabolism (e.g., Cytochrome P450 System)

The primary enzymatic system responsible for the initial phase of PCB metabolism is the cytochrome P450 (CYP) monooxygenase system. nih.govnih.gov These enzymes, predominantly located in the liver in vertebrates, catalyze the hydroxylation of PCBs. nih.govcdc.gov The position of chlorine atoms on the biphenyl (B1667301) rings is a major determinant of the rate and site of metabolism. cdc.govnih.gov PCBs with fewer chlorine atoms and adjacent non-chlorinated carbon atoms, especially in the meta and para positions, are more susceptible to CYP-mediated oxidation. nih.gov

The mechanism of hydroxylation can occur through two main routes: direct insertion of a hydroxyl group or via the formation of an arene oxide intermediate which then rearranges to a hydroxylated product. nih.govosti.gov The specific CYP isoforms involved can also dictate the position of hydroxylation. wikipedia.org For instance, phenobarbital-induced CYPs tend to hydroxylate at the meta-para positions, while 3-methylcholanthrene-induced CYPs often target the ortho-meta positions. wikipedia.org

Species-Dependent Variations in Metabolic Capacities

Significant variations in the ability to metabolize PCBs exist among different species, largely due to differences in the expression and activity of their respective CYP enzyme profiles. acs.orgwikipedia.orgacs.org For example, studies comparing the metabolism of 2,3',4',5-tetrachlorobiphenyl (B1594203) in rats, guinea pigs, and hamsters revealed distinct species-specific hydroxylation patterns. nih.gov Guinea pig liver microsomes primarily produced 3-hydroxy metabolites, while hamster microsomes showed a higher activity for 4-hydroxylation. nih.gov

Such species-dependent patterns are also observed in wildlife. For instance, green and hawksbill sea turtles exhibit higher rates of hydroxylation of certain PCBs compared to olive ridley or loggerhead sea turtles, a difference attributed to higher expression of P450 2-like proteins. wikipedia.org These variations in metabolic capacity can lead to different profiles of retained PCB congeners and their metabolites in various species, influencing their potential toxicity. tandfonline.com

Influence of Environmental Factors on Metabolic Rates (e.g., Temperature)

Environmental factors can significantly modulate the metabolic rates of PCBs in organisms. Temperature, in particular, plays a crucial role in the physiology and metabolism of aquatic species. wikipedia.org In yellow perch, for example, the rate of PCB metabolism was found to be temperature-dependent. wikipedia.org During the colder months of fall and winter, the half-lives of many PCB congeners were exceedingly long, whereas in the warmer spring and summer months, with water temperatures above 20°C, the half-lives were dramatically shorter. wikipedia.org This indicates that warmer temperatures can enhance the metabolic and excretory processes for these compounds in poikilothermic (cold-blooded) animals. osti.gov

Formation of Hydroxylated Metabolites (OH-PCBs)

The primary products of Phase I metabolism of PCBs are hydroxylated PCBs (OH-PCBs). nih.govresearchgate.net This hydroxylation is a critical step that increases the polarity of the parent PCB, making it more amenable to excretion. nih.gov The formation of OH-PCBs is catalyzed by cytochrome P450 enzymes and can occur through direct insertion of a hydroxyl group or via an arene oxide intermediate. nih.govosti.gov The specific OH-PCB congeners formed are dependent on the structure of the parent PCB and the specific CYP isoforms involved in the metabolism. nih.goviwc.int

While specific detailed studies on the complete hydroxylation pattern of 2,3,4,4'-tetrachlorobiphenyl (PCB 68) are limited in the provided search results, research on structurally similar compounds provides insights. For the related compound 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), metabolism by rat and human CYP1A1 enzymes has been investigated. nih.gov Rat CYP1A1 was found to metabolize PCB 77 to both 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl and a dechlorinated metabolite, 4'-hydroxy-3,3',4-trichlorobiphenyl. nih.gov In contrast, human CYP1A1 only produced the 4'-hydroxy-3,3',4,5'-tetrachlorobiphenyl metabolite. nih.gov Studies on other tetrachlorobiphenyls, such as 2,4,3',4'-TCB, have identified 5-hydroxy- and 3-hydroxy- derivatives as major and minor metabolites in rats, respectively. jst.go.jp Generally, hydroxylation is favored at the para-position of the least chlorinated ring. iwc.int

Following hydroxylation, the resulting OH-PCBs undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. nih.govcdc.gov The two primary conjugation pathways for OH-PCBs are glucuronidation and sulfation. nih.govcdc.gov

Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the hydroxyl group of the OH-PCB, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting glucuronide conjugates are highly water-soluble and are readily excreted, primarily in the bile. cdc.gov

Sulfation: In this pathway, a sulfonate group is transferred from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the OH-PCB. nih.govtandfonline.com This reaction is catalyzed by sulfotransferases (SULTs). nih.govtandfonline.com The resulting sulfate (B86663) conjugates are also very water-soluble and can be excreted. cdc.gov

The relative importance of glucuronidation versus sulfation can depend on the specific structure of the OH-PCB, the tissue, and the species. nih.govnih.gov For instance, in catfish intestine, OH-PCBs were found to be potent inhibitors of glucuronosyltransferase, and the position of the hydroxyl group influenced the inhibitory potency for both sulfotransferase and glucuronosyltransferase. nih.govnih.gov Some OH-PCBs may exhibit resistance to conjugation, leading to their persistence in the body. nih.gov

Specific Hydroxylation Patterns of this compound

Formation of Methylsulfonyl Metabolites (MeSO2-PCBs)

The biotransformation of polychlorinated biphenyls (PCBs) can lead to the formation of various metabolites, including persistent methylsulfonyl derivatives (MeSO2-PCBs). This metabolic pathway is initiated by cytochrome P-450 (CYP) enzyme-mediated oxidation, which forms epoxide intermediates. These are then conjugated with glutathione (B108866), a process catalyzed by glutathione S-transferase (GST). acs.org Subsequent enzymatic steps cleave the glutathione conjugate to a cysteine conjugate, which is then processed by a C-S lyase to form a thiol. This thiol is then methylated and oxidized to yield the final methylsulfonyl metabolite.

The structure of the PCB congener is a critical determinant for its likelihood of being metabolized into a methyl sulfone. acs.org PCBs that possess adjacent, unsubstituted carbon atoms (vicinal hydrogens), particularly at the meta and para positions (e.g., C3 and C4) of the biphenyl ring, are more susceptible to this metabolic transformation. acs.org

While specific studies on this compound (PCB 66) are limited, research on structurally similar tetrachlorobiphenyls provides insight into this process. For instance, studies in mice with 2,3,4',6-tetrachlorobiphenyl (B1221794) demonstrated the formation of methylsulfonyl metabolites. nih.gov Following administration, these metabolites were found to accumulate in various tissues, including the liver, kidney, fat, and notably, the lungs. nih.gov The major metabolite identified in the lung was 4-methylsulphonyl-tetraCB, suggesting specific binding or retention mechanisms within lung tissue, particularly in the tracheo-bronchial mucosa. nih.gov

The position of the methylsulfonyl group can influence the biological activity of the metabolite. Research on the MeSO2-metabolites of 2,3',4',5-tetrachlorobiphenyl (PCB 70) in rats revealed significant differences based on the substitution pattern. As shown in the table below, the 3-MeSO2 derivatives acted as potent inducers of hepatic microsomal enzymes, whereas the 4-MeSO2 derivatives had minimal effect. nih.gov This suggests that the metabolites derived from the parent PCBs, specifically the 3-MeSO2-PCBs, play a significant role in the induction of drug-metabolizing enzymes. nih.gov

| Compound Administered | Effect on Cytochrome P-450 & b5 Content | Effect on Enzyme Activities (e.g., Aminopyrine N-demethylase) |

|---|---|---|

| 3-MeSO2-2,3',4',5-tetraCB | Significant Increase | Significant Increase |

| 4-MeSO2-2,3',4',5-tetraCB | Almost No Effect | Almost No Effect |

Chiral Selectivity in Biotransformation of Chiral PCB Congeners

Nineteen of the 209 PCB congeners are axially chiral due to restricted rotation around the C-C single bond connecting the two phenyl rings, a phenomenon known as atropisomerism. ee-net.ne.jpnih.gov This restricted rotation is caused by the presence of three or more large chlorine substituents at the ortho positions. nih.gov These chiral PCBs exist as a pair of non-superimposable mirror images called enantiomers or atropisomers.

While this compound is not itself axially chiral, it can be considered a prochiral compound. The biotransformation of such prochiral PCBs can result in the formation of new, chiral metabolites. acs.org This occurs when metabolic processes, such as hydroxylation, introduce a functional group that creates a new chiral center or results in an axially chiral product. acs.org Therefore, even for non-chiral congeners, the principles of stereoselective metabolism are relevant to understanding their ultimate metabolic fate and biological impact.

Atropisomeric Enrichment in Biological Matrices

In abiotic environments, chiral PCBs typically exist as a 1:1 racemic mixture of their two atropisomers. However, in biological systems, these ratios are often skewed, a phenomenon known as atropisomeric enrichment. nih.gov This enrichment is a result of enantioselective biological processes, including metabolism, transport, and binding to cellular components, where one atropisomer is processed or retained differently than the other. nih.govacs.org

Evidence of atropisomeric enrichment has been documented across various species and tissues. nih.gov For example, chiral MeSO2-PCB metabolites have been found in skewed ratios in grey seals and guillemots. diva-portal.org Studies in mice orally administered a mixture of racemic PCBs showed a general enrichment of the second-eluting atropisomers on a Chirasil-Dex analytical column. nih.gov As detailed in the table below, the half-lives of the two atropisomers for several PCB congeners were distinctly different, providing clear evidence of enantioselective clearance from the body. nih.gov This differential persistence contributes directly to the atropisomeric enrichment observed in tissues. nih.gov This biological deracemization is a powerful indicator of the stereoselective nature of metabolic and dispositional pathways in living organisms. ee-net.ne.jp

| Chiral PCB Congener | Half-Life (days) - First Eluting Atropisomer (E1) | Half-Life (days) - Second Eluting Atropisomer (E2) |

|---|---|---|

| PCB 95 | 10.3 | 5.8 |

| PCB 132 | 17.1 | 6.6 |

| PCB 136 | 10.1 | 9.1 |

| PCB 149 | 13.6 | 7.7 |

Enantioselective Metabolism Mediated by Enzymes

The primary drivers of atropisomeric enrichment are enzyme-mediated metabolic processes that exhibit stereoselectivity. Cytochrome P450 (CYP) monooxygenases, a diverse family of enzymes crucial for xenobiotic metabolism, are central to the enantioselective biotransformation of PCBs. acs.orgnih.gov Specific CYP isoforms can show a distinct preference for one atropisomer over its mirror image, leading to its faster metabolism and clearance. acs.org

Research has shown that different CYP enzymes metabolize PCB atropisomers at different rates and can even produce different metabolites from each atropisomer. For example, human CYP2B6 and rat CYP2B1 enzymes metabolize the separated atropisomers of 2,2',3,6-tetrachlorobiphenyl (B1595939) (PCB 45) and 2,2',3,4',6-pentachlorobiphenyl (B1194006) (PCB 91) to various hydroxylated and dechlorinated products in an enantioselective manner. nih.gov Docking studies predicted that human CYP2B6 preferentially produces 4'-hydroxy-CB45 from the (aR)-CB45 atropisomer. nih.gov

Furthermore, studies on prochiral PCBs demonstrate that P450 enzymes can enantioselectively oxidize them to form axially chiral hydroxylated metabolites (OH-PCBs). acs.org For example, CYP2B enzymes, which are abundant in liver microsomes from rats pretreated with phenobarbital, are known to oxidize multi-ortho substituted PCBs primarily at the meta position. acs.org This selective metabolic attack can turn a non-chiral molecule into a specific chiral one, highlighting the sophisticated stereochemical control exerted by metabolic enzymes. acs.org This process underscores that the biological activity and fate of even non-chiral PCBs can be governed by the principles of stereoselective enzymatic reactions.

Advanced Analytical Methodologies for 2,3,4,4 Tetrachlorobiphenyl and Its Metabolites

Chromatographic Techniques for Congener-Specific Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of polychlorinated biphenyls (PCBs), including 2,3,4,4'-tetrachlorobiphenyl. This technique offers high resolution and sensitivity, which are essential for separating and identifying individual PCB congeners within complex mixtures. shimadzu.co.krepri.com The use of a triple quadrupole GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, effectively eliminating matrix interferences. shimadzu.co.kr

For the certification of Standard Reference Materials (SRMs), such as SRM 1588b (Organics in Cod Liver Oil), a combination of GC with electron capture detection (GC-ECD) and GC/MS has been employed. nist.gov These methods utilize different capillary columns with varying polarities, such as a 5% phenyl-substituted methylpolysiloxane phase or a more non-polar proprietary phase, to achieve optimal separation. nist.gov The National Institute of Standards and Technology (NIST) has utilized multiple GC/MS methods for the certification of this compound in such reference materials. nist.gov

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS/MS offers even greater separation power, which is particularly useful for resolving complex mixtures of PCBs in environmental samples. gcms.cz This advanced technique, combined with ultra-fast MRM switching, allows for the highly sensitive and accurate analysis of numerous target compounds simultaneously. gcms.cz

Below is a table summarizing various GC-MS methods used for the analysis of tetrachlorobiphenyls.

| Analytical Technique | Matrix | Key Findings & Conditions |

| GC-MS/MS (Triple Quadrupole) | Standard Solutions | Operated in MRM mode for enhanced selectivity and sensitivity. A database of optimized MRM transitions simplifies method setup. shimadzu.co.kr |

| GC/MS | Cod Liver Oil (SRM 1588b) | Used multiple methods with different columns (e.g., DB-17MS, DB-5MS) for certification of PCB congeners, including this compound. nist.gov |

| GC×GC-MS/MS | Environmental Samples | Provides high separation ability and sensitive detection for multi-target analysis of PCBs. gcms.cz |

| GC-HRT (High Resolution Time-of-Flight) | Fish Oil | The high resolving power and sensitivity of the FFP-TOFMS are critical for targeting specific trace components in complex mixtures. gcms.cz |

| GC/ECD | Solid, Tissue, Aqueous Matrices | Method 8082A provides conditions for determining PCBs as Aroclors or individual congeners. epa.gov |

While GC-MS is ideal for the parent compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing more polar metabolites, such as hydroxylated (OH-PCBs) and sulfated PCBs. researchgate.net These metabolites are often more water-soluble and less volatile, making them less suitable for traditional GC-MS analysis without derivatization. researchgate.net

Recent studies have utilized LC-MS/MS to investigate the metabolic pathways of various PCB congeners. For instance, non-target liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been employed to identify a range of metabolites, including sulfated, methoxylated, and dechlorinated forms of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) in rats following inhalation exposure. nih.govacs.org This highlights the capability of LC-HRMS to uncover complex metabolite profiles in biological tissues. nih.govacs.org

The development of online solid-phase extraction (SPE) coupled to LC-MS/MS has streamlined the analysis of OH-PCBs in human urine and plasma, offering a fast, sensitive, and selective method. researchgate.net This approach reduces the extensive sample preparation typically required for analyzing PCB metabolites in biological fluids. researchgate.net

The table below details research findings related to the LC-MS/MS analysis of PCB metabolites.

| Analytical Technique | Matrix | Key Research Findings |

| LC-HRMS | Rat Liver, Lung, Serum | Identified sulfated, methoxylated, and dechlorinated metabolites of PCB 52 after inhalation exposure. nih.govacs.org |

| Nt-LCMS | Rat Liver, Serum | Revealed several PCB 52 metabolites, including mono-hydroxylated and sulfated forms. nih.gov |

| LC-QTof MS | HepG2 Cells | Used for initial screening and identification of PCB 3 metabolites. acs.org |

| Online SPE-LC-MS/MS | Human Urine, Plasma | Validated for the sensitive and selective determination of OH-PCB congeners and their conjugates. researchgate.net |

Gas Chromatography Coupled with Mass Spectrometry (GC-MS) for Detection and Quantification

Challenges in Isomer Resolution and Comprehensive Congener Profiling

A significant challenge in the analysis of this compound is its potential for co-elution with other PCB congeners. For instance, the separation of the toxic, coplanar 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) from the non-planar 2,3',4',6-pentachlorobiphenyl (PCB 110) can be difficult. oup.com While the use of different capillary columns can resolve some co-elutions, it may not be universally effective for all interfering congeners. oup.com

High-performance liquid chromatography (HPLC) with a porous graphitic carbon column has been developed to fractionate PCB congeners before GC analysis, which can help to separate planar from non-planar congeners. oup.com However, even with such cleanup methods, complete separation of all 209 PCB congeners remains a formidable task. epri.com

EPA Method 1668A, which utilizes high-resolution gas chromatography with high-resolution mass spectrometry (GC/HRMS), is considered the most technically advanced method for congener-specific analysis, capable of achieving very low detection limits for most of the 209 congeners. epri.com Despite its capabilities, this method is substantially more expensive than other common methods like EPA Method 8082. epri.com

Development of Novel Detection and Quantification Assays (e.g., Electrochemical Aptasensors)

In recent years, there has been a growing interest in developing rapid, sensitive, and cost-effective methods for PCB detection. Electrochemical aptasensors have emerged as a promising alternative to traditional chromatographic techniques. nih.govacs.orgnih.govrsc.org These biosensors utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. nih.govacs.orgnih.govrsc.org

One such aptasensor, based on a diamond-gold nanocomposite, has demonstrated a remarkably low detection limit of 0.32 femtomolar (fM) for 3,3',4,4'-tetrachlorobiphenyl (PCB 77). nih.govacs.org This sensor exhibits excellent sensitivity, specificity, stability, and recyclability. nih.govacs.org Another approach involves a microfluidic ratiometric electrochemical aptasensor, which has shown a wide detection range and a low detection limit for PCB 77. nih.govrsc.org

Other novel methods include the use of silver nanoparticles as a resonance light scattering (RLS) probe for the determination of PCBs. nih.gov This technique relies on the aggregation of nanoparticles in the presence of PCBs, leading to an enhanced RLS signal that is proportional to the PCB concentration. nih.gov

The table below summarizes some of the novel detection and quantification assays for tetrachlorobiphenyls.

| Assay Type | Target Analyte | Key Features and Performance |

| Electrochemical Aptasensor | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Diamond-gold nanocomposite platform; sub-femtomolar detection limit (0.32 fM); high sensitivity and specificity. nih.govacs.org |

| Microfluidic Ratiometric Electrochemical Aptasensor | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Wide linear range (0.0001 to 1000 ng/mL); low detection limit (1.56 × 10⁻⁵ ng/mL). nih.govrsc.org |

| Resonance Light Scattering (RLS) Probe | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Utilizes silver nanoparticles; detection limit of 6.3 × 10⁻⁹ g/mL. nih.gov |

| Environmental Aptamer Sensor | 2,3′,5,5′-Tetrachlorobiphenyl (PCB 72) | Employs a gold/silver nanocomposite as a SERS substrate; detection limit of 0.3 pg/mL. rsc.org |

Ecological and Biological Interactions of 2,3,4,4 Tetrachlorobiphenyl

Induction of Xenobiotic Metabolizing Enzyme Systems (e.g., P450 monooxygenases)

The compound 2,3,4,4'-tetrachlorobiphenyl, a member of the polychlorinated biphenyl (B1667301) (PCB) family, is recognized for its ability to interact with and induce xenobiotic-metabolizing enzyme systems, most notably the cytochrome P450 (CYP) monooxygenases. vulcanchem.com These enzymes play a crucial role in the metabolism of foreign compounds. The induction of these enzymes is a key aspect of the toxicological profile of many PCB congeners.

The mechanism of induction often involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. vulcanchem.com Upon binding to a ligand like a PCB congener, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the increased transcription of target genes, including those encoding for CYP1A enzymes.

Different PCB congeners can induce different sets of CYP enzymes. For instance, some congeners are classified as phenobarbital-type inducers, while others are 3-methylcholanthrene-type inducers, affecting different CYP subfamilies. umich.edu The specific congener 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), which is structurally similar to this compound, is a potent 3-methylcholanthrene-type inducer of cytochrome P-450. uzh.ch

Studies have shown that the position and number of chlorine atoms on the biphenyl rings are critical in determining the inductive potential of a PCB congener. tandfonline.com For example, 3,4,2',4'-tetrachlorodiphenyl ether has been shown to induce aryl hydrocarbon hydroxylase (AHH) activity, a marker for CYP1A induction. tandfonline.com In rainbow trout, exposure to 3,3',4,4'-tetrachlorobiphenyl led to a significant increase in CYP1A catalytic activity, measured as ethoxyresorufin-O-deethylase (EROD) activity. nih.gov This induction was found to be modulated by the levels of glutathione (B108866), indicating a cross-talk between the P450 and glutathione detoxification pathways. nih.gov

It is important to note that while some tetrachlorobiphenyl isomers are potent inducers, others may be weak or non-inducers. uzh.ch The induction of these enzyme systems can have significant biological consequences, as it can alter the metabolism of both endogenous and exogenous compounds, potentially leading to the formation of toxic metabolites.

Table 1: Induction of Cytochrome P450 by Tetrachlorobiphenyls

| Species | Compound | Enzyme Induced | Observed Effect |

|---|---|---|---|

| Rat | 3,3',4,4'-Tetrachlorobiphenyl | Aryl hydrocarbon hydroxylase, UDP-glucuronosyltransferase | Specific induction of enzyme activities. uzh.ch |

| Rainbow Trout | 3,3',4,4'-Tetrachlorobiphenyl | CYP1A (EROD activity) | 17-fold increase in catalytic activity. nih.gov |

| Rat | 3,4,2',4'-Tetrachlorodiphenyl ether | Aryl hydrocarbon hydroxylase (AHH) | Induction of AHH activity. tandfonline.com |

Interaction with Endocrine System Pathways and Molecular Targets

This compound and other structurally similar PCBs are recognized as endocrine-disrupting chemicals (EDCs). wrc.org.zanih.gov These compounds can interfere with the normal functioning of the endocrine system through various mechanisms, including direct interaction with hormone receptors, alteration of hormone metabolism, and disruption of hormone transport. epa.gov

One of the primary molecular targets for some PCBs is the estrogen receptor (ER). oup.com For example, 3,4,3',4'-tetrachlorobiphenyl (PCB 77) has been shown to act as an estrogen by binding to the ER, inducing its binding to DNA, and regulating the expression of estrogen-responsive genes. oup.com This estrogenic activity has been demonstrated in multiple assay systems, including in vivo studies where it caused an increase in uterine weight in immature mice. oup.com However, it is important to note that the estrogenic or anti-estrogenic activity of a PCB congener can vary depending on the specific congener and the biological context. oup.com Some studies have indicated that ortho-substituted PCBs may be associated with weak estrogenic activity. epa.gov

In addition to the estrogen system, PCBs can also affect the thyroid hormone system. epa.gov Hydroxylated metabolites of PCBs have been shown to bind to transthyretin, a transport protein for thyroid hormones, potentially disrupting thyroid hormone homeostasis. iwc.int Furthermore, PCBs can induce enzymes like UDP-glucuronyltransferases, which are involved in the metabolism and elimination of thyroid hormones. epa.gov

The endocrine-disrupting effects of this compound and related compounds are a significant area of research due to their potential to cause adverse reproductive and developmental effects. researchgate.net

Table 2: Endocrine-Related Effects of Tetrachlorobiphenyls

| Compound | Endocrine Pathway/Target | Observed Effect |

|---|---|---|

| 3,4,3',4'-Tetrachlorobiphenyl (PCB 77) | Estrogen Receptor | Acts as an estrogen, inducing estrogen-responsive genes. oup.com |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Estrogen Receptor | Antagonized estrogen-induced increases in uterine wet weight. epa.gov |

| Hydroxylated PCB Metabolites | Transthyretin (Thyroid Hormone Transport) | Binding to transthyretin, potentially disrupting thyroid hormone transport. iwc.int |

Comparative Biotransformation and Bioaccumulation Dynamics Across Diverse Organisms

The biotransformation and bioaccumulation of this compound vary significantly across different organisms, influenced by factors such as species-specific metabolic capacities and trophic level.

Biotransformation:

The metabolism of PCBs primarily occurs through hydroxylation, catalyzed by cytochrome P450 enzymes, followed by conjugation to enhance water solubility and excretion. who.intnih.gov The rate and profile of metabolites produced from this compound can differ between species.

In mammals, such as rats, the metabolism of the related congener 3,3',4,4'-tetrachlorobiphenyl (PCB 77) results in hydroxylated metabolites like 2-hydroxy-3,3',4,4'-tetrachlorobiphenyl and 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl. nih.gov In contrast, fish species may exhibit different metabolic pathways and efficiencies. For instance, in channel catfish, the intestinal metabolism of [14C]-labeled 3,3',4,4'-tetrachlorobiphenyl was relatively low, even after induction of CYP1A enzymes. nih.gov Four metabolites were identified in the intestinal mucosa of catfish, including 2-OH-TCB and 4-OH-3,3',4',5-TCB. nih.gov

Plants have also been shown to metabolize PCBs. In a study using poplar and switchgrass, poplar plants were able to hydroxylate 3,3',4,4'-tetrachlorobiphenyl, producing 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl, while switchgrass did not show this capability, highlighting plant-specific enzymatic transformations. acs.org

Fungi, such as the white-rot fungus Phlebia brevispora, have also demonstrated the ability to metabolize various PCB congeners, including 3,3',4,4'-tetrachlorobiphenyl, producing methoxylated metabolites. nih.gov

Bioaccumulation:

Due to their lipophilic nature and resistance to degradation, PCBs, including this compound, are prone to bioaccumulation in the fatty tissues of organisms. who.int This leads to biomagnification, where the concentration of the compound increases at successively higher levels in the food chain.

The bioaccumulation factor (BAF), a measure of a chemical's tendency to concentrate in an organism from the surrounding environment, has been determined for various PCB congeners. For 2,3',4,4'-tetrachlorobiphenyl, a calculated BAF has been reported in the Hudson River ecosystem. epa.gov

The persistence of specific congeners can vary. For example, congeners with chlorine atoms at positions that hinder metabolism, such as PCB 153 (2,2',4,4',5,5'-hexachlorobiphenyl), are particularly persistent. researchgate.net The congener pattern found in organisms can differ depending on their biotransformation capacity. iwc.int

Table 3: Comparative Biotransformation of 3,3',4,4'-Tetrachlorobiphenyl (CB77) and Related Congeners

| Organism | Metabolites Identified | Key Findings |

|---|---|---|

| Rat | 2-hydroxy-3,3',4,4'-tetrachlorobiphenyl, 5-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Hydroxylation is a primary metabolic pathway. nih.gov |

| Channel Catfish | 2-OH-TCB, 4-OH-3,3',4',5-TCB, 4,4'-diOH-3,3',5,5' tetrachlorobiphenyl | Low intestinal metabolism even after CYP1A induction. nih.gov |

| Poplar Plant | 6-hydroxy-3,3',4,4'-tetrachlorobiphenyl | Plant-specific hydroxylation capability. acs.org |

Environmental Remediation and Management Strategies for 2,3,4,4 Tetrachlorobiphenyl Contamination

Bioremediation Approaches for Contaminated Sites

Bioremediation harnesses the metabolic capabilities of microorganisms to break down or transform contaminants like 2,3,4,4'-Tetrachlorobiphenyl (PCB 61). This approach is considered a cost-effective and environmentally friendly alternative to traditional physical and chemical remediation methods. nih.govnih.gov Both anaerobic and aerobic microbial processes play crucial roles in the complete degradation of highly chlorinated PCBs. rsc.orgtsijournals.com

Anaerobic Bioremediation Technologies for Dechlorination

Under anaerobic conditions, a process known as reductive dechlorination is the primary mechanism for the bioremediation of highly chlorinated PCBs like this compound. oup.com This process involves the sequential removal of chlorine atoms from the biphenyl (B1667301) structure, replacing them with hydrogen atoms. tsijournals.com This transformation is critical because it reduces the toxicity of the compound and makes the resulting less-chlorinated congeners more susceptible to subsequent aerobic degradation. rsc.orgoup.com

Microorganisms responsible for reductive dechlorination often belong to the phylum Chloroflexi, with specific species like Dehalococcoides being identified as key players. nih.gov Studies have shown that different microbial populations exhibit distinct dechlorination patterns, preferentially removing chlorine atoms from the meta and para positions. oup.comepa.gov For instance, anaerobic cultures enriched from various sediments, including estuarine, marine, and riverine, have demonstrated the ability to dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871) by removing the doubly flanked meta and para chlorines to form 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.gov

The effectiveness of anaerobic dechlorination can be influenced by several environmental factors. The addition of specific electron donors, such as fatty acids or even elemental iron, can stimulate the activity of dechlorinating bacteria. nih.gov Furthermore, the presence of certain cosubstrates can enhance the process. For example, the addition of 2,5,3',4'-tetrachlorobiphenyl to sediment slurries stimulated a selective para dechlorination of other penta- through heptachlorobiphenyls. epa.gov

Table 1: Research Findings on Anaerobic Dechlorination of Tetrachlorobiphenyls

| Study Focus | Key Findings | Reference |

| Dechlorination in Sediment Cultures | Anaerobic cultures from estuarine, marine, and riverine sediments dechlorinated 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl and 2,4,5-trichlorobiphenyl. | nih.gov |

| Stimulation of Dechlorination | Addition of 2,5,3',4'-tetrachlorobiphenyl to sediment slurries stimulated selective para dechlorination of higher chlorinated PCBs. | epa.gov |

| Responsible Microorganisms | Dehalococcoides-like bacterial populations are implicated in the reductive dechlorination of 2,3,4,5-tetrachlorobiphenyl. | nih.gov |

| Dechlorination Pathways | Bacterium DF-1 can remove the para chlorine from 2,3,4,5-tetrachlorobiphenyl. | clu-in.org |

| Methanogenic Consortium | A granular anaerobic methanogenic microbial consortium completely dechlorinated 2,3,4,5,6-pentachlorobiphenyl (B96224) to biphenyl. | clu-in.orgresearchgate.net |

Bioelectrochemical Systems for Enhanced Microbial Degradation

Bioelectrochemical systems (BES) represent an innovative approach to stimulate the bioremediation of PCBs, including this compound. nih.govnih.gov These systems utilize electrodes to provide a controlled supply of electron donors or acceptors, thereby enhancing the metabolic activity of dechlorinating and degrading microorganisms in contaminated sediments and soils. nih.govnih.gov This technology is particularly promising for in situ remediation due to its potential for cost-effectiveness and sustainability. nih.gov

Studies have demonstrated that applying a low voltage to sediment-based bioelectrochemical reactors can significantly enhance the anaerobic dechlorination of tetrachlorobiphenyls. For instance, poising a biocathode at a potential of -0.50V substantially improved the reduction of 2,3,4,5-tetrachlorobiphenyl, especially when acetate (B1210297) was added as a carbon source. nih.gov The addition of a surfactant, Tween 80, further accelerated this transformation. nih.gov In another study, bioanode stimulation with a potential of +0.2V markedly enhanced the dechlorination of 2,3,4,5-tetrachlorobiphenyl, with an 82% transformation achieved when acetate was introduced into the reactor. nih.gov

The effectiveness of BES is linked to the enrichment of specific microbial communities. Genera such as Dehalogenimonas, Dehalobacter, Geobacter, and Dechloromonas have been identified as dominant dechlorinators in these systems. nih.govnih.gov The application of an electric field can also promote the concurrent action of anaerobic dechlorination and aerobic degradation, leading to a more extensive breakdown of PCBs. nih.gov The addition of iron oxides to sediment-based BES has also been shown to significantly enhance the rate and extent of 2,3,4,5-tetrachlorobiphenyl transformation, likely due to the activity of dissimilatory iron-reducing bacteria like Geobacter and Desulfovibrio. rsc.org

Table 2: Enhanced Microbial Degradation of Tetrachlorobiphenyls using Bioelectrochemical Systems

| System Type | Key Parameters | PCB Transformation Efficiency | Dominant Microbial Genera | Reference |

| Biocathode | -0.50V potential, acetate as carbon source | Substantially enhanced reduction of 2,3,4,5-tetrachlorobiphenyl | Dehalogenimonas, Dehalobacter, Sulfuricurvum, Dechloromonas, Geobacter | nih.gov |

| Biocathode with Surfactant | -0.50V potential, acetate, Tween 80 | Further accelerated transformation of 2,3,4,5-tetrachlorobiphenyl | Not specified | nih.gov |

| Bioanode | +0.2V potential | 58% transformation of 2,3,4,5-tetrachlorobiphenyl | Geobacter, Ignavibacterium, Dysgonomonas, Hydrogenophaga, Alcanivorax, Sedimentibacter, Dehalogenimonas, Comamonas, Vibrio | nih.gov |

| Bioanode with Acetate | +0.2V potential, acetate | 82% transformation of 2,3,4,5-tetrachlorobiphenyl | Not specified | nih.gov |

| Biocathode with Iron Oxides | -0.50V potential, α-Fe₂O₃ | 62.5% transformation of 2,3,4,5-tetrachlorobiphenyl | Geobacter, Desulfovibrio | rsc.org |

Aerobic Bioremediation Strategies

Aerobic bioremediation is a crucial step in the complete degradation of PCBs, particularly the less-chlorinated congeners that are products of anaerobic dechlorination. tsijournals.com This process involves the oxidative degradation of the biphenyl rings by aerobic microorganisms, primarily bacteria. tsijournals.comcolab.ws

The key enzymatic pathway for aerobic PCB degradation is the bph pathway, which is initiated by the enzyme biphenyl dioxygenase (BphA). colab.wsasm.org This enzyme catalyzes the insertion of two oxygen atoms into one of the aromatic rings of the PCB molecule. colab.wsasm.org Subsequent enzymatic reactions lead to the cleavage of the biphenyl ring, ultimately resulting in the formation of chlorobenzoic acids. colab.wsnih.gov These intermediates can then be further metabolized by other bacteria. frontiersin.org

Several bacterial strains have been identified for their ability to aerobically degrade PCBs, including species from the genera Pseudomonas, Rhodococcus, and Burkholderia. clu-in.orgfrontiersin.org For example, Paraburkholderia xenovorans strain LB400 is known for its high efficiency in degrading a wide range of PCB congeners. uiowa.edu The efficiency of aerobic degradation can be influenced by the degree and pattern of chlorine substitution on the biphenyl rings. Generally, lightly chlorinated PCBs are degraded more readily than highly chlorinated ones. tsijournals.com

Strategies to enhance aerobic bioremediation often involve biostimulation, where nutrients and oxygen are added to stimulate the growth and activity of indigenous PCB-degrading bacteria, or bioaugmentation, which involves the introduction of specific PCB-degrading microbial strains to a contaminated site. nih.govasm.org The use of oxygen microbubbles has also been shown to improve the degradation efficiency of aerobic bacteria. asm.org

Phytoremediation as a Green and Sustainable Remediation Option

Phytoremediation is an emerging and ecologically responsible technology that utilizes plants and their associated microorganisms to remediate soils and water contaminated with pollutants like this compound. nih.govfrontiersin.org This green and low-tech approach offers a cost-effective alternative to conventional remediation methods. nih.govfrontiersin.org

Plants can contribute to PCB remediation through several mechanisms, including:

Phytoextraction: The uptake of PCBs from the soil into the plant roots and subsequent translocation to the shoots. nih.gov

Phytotransformation: The enzymatic transformation of PCBs within plant tissues. nih.gov Studies have shown that plant cell cultures can metabolize various PCB congeners, including tetrachlorobiphenyls, into hydroxylated intermediates. nih.govfrontiersin.org For instance, poplar plants have been shown to hydroxylate 3,3',4,4'-tetrachlorobiphenyl (B1197948). acs.org

Rhizoremediation: The enhancement of microbial degradation of PCBs in the rhizosphere, the soil zone immediately surrounding the plant roots. nih.gov Plant roots release various compounds that can stimulate the growth and activity of PCB-degrading microorganisms. nih.gov They also improve soil permeability and oxygen diffusion, which can enhance aerobic degradation. nih.gov

Several plant species have been investigated for their potential in PCB phytoremediation. For example, Brassica nigra (black mustard) in combination with bioaugmentation achieved significant PCB removal in contaminated soil. researchgate.net Other promising plants include various grasses and legumes, which have been shown to effectively improve the biodegradation of PCBs. mdpi.com The effectiveness of phytoremediation can be influenced by factors such as the PCB concentration in the soil and the specific plant species used. mdpi.com

Table 3: Research Findings on Phytoremediation of Tetrachlorobiphenyls

| Plant Species | Remediation Strategy | Key Findings | Reference |

| Brassica nigra (Black Mustard) | Phytoremediation with bioaugmentation | Achieved 61% PCB removal in the upper soil layers after 9 weeks. | researchgate.net |

| Poplar (Populus deltoides × nigra) | Phytotransformation | Demonstrated in vivo hydroxylation of 3,3',4,4'-tetrachlorobiphenyl. | acs.org |

| Various Legumes and Grasses | Rhizoremediation | Effectively improved the efficiency of PCB biodegradation in soil. | mdpi.com |

| Solanum nigrum (Black Nightshade) | Phytoextraction/Phytotransformation | Can remediate up to 74% of PCBs in soil with a concentration of 25 mg/L. | mdpi.com |

| Medicago sativa (Alfalfa) and Lolium italicum (Italian Ryegrass) | Rhizoremediation with cyclodextrin | Both species increased PCB removal to 30%, and with cyclodextrin, up to 50%. | scholarly.org |

Innovative Chemical and Physical Remediation Technologies

While bioremediation and phytoremediation offer sustainable solutions, innovative chemical and physical technologies are also being developed for the remediation of PCB-contaminated sites. These methods often provide faster treatment but can be more costly and disruptive to the environment. nih.govfrontiersin.org

Chemical Remediation:

Supercritical Water Oxidation (SCWO): This technology uses water at temperatures and pressures above its critical point (647 K and 22.064 MPa) to degrade PCBs. frontiersin.org Under these conditions, the solubility of PCBs in water increases, and they are broken down into less harmful products. frontiersin.org

Physical Remediation:

Particle Size Separation: This technique separates finer soil particles (silt and clay) from coarser ones. Since organic contaminants like PCBs tend to adsorb to finer particles, this method can concentrate the contamination, potentially reducing the volume of material that requires further treatment. epa.gov

Thermal Desorption: This process uses heat to volatilize PCBs from soil or sediment. The volatilized contaminants are then collected and treated in an off-gas treatment system. epa.gov

These innovative technologies can be used alone or in combination with other remediation strategies to effectively manage sites contaminated with this compound and other PCBs. The choice of technology depends on various factors, including the extent and concentration of contamination, site characteristics, and regulatory requirements.

Future Research Directions for 2,3,4,4 Tetrachlorobiphenyl Studies

Integrated Environmental Modeling of Fate, Transport, and Transformation Pathways

Future research should prioritize the development and refinement of integrated environmental models to accurately predict the fate, transport, and transformation of 2,3,4,4'-Tetrachlorobiphenyl. Such models are crucial for assessing its environmental distribution and potential exposure risks. These models rely on a variety of physicochemical properties and environmental parameters. clu-in.org

A key aspect of this research will be the precise determination and validation of model input parameters for this compound. This includes its octanol-water partition coefficient (Kow), Henry's Law constant, and vapor pressure, which govern its partitioning between water, soil, sediment, and air. clu-in.org For instance, the octanol-water partition coefficient is a critical parameter for predicting bioaccumulation and sorption to organic matter in sediments. clu-in.org

Models should also incorporate the influence of environmental factors such as temperature, salinity, and the presence of organic carbon and black carbon on the partitioning behavior of this compound. For example, studies on the NY/NJ Harbor have shown that the binding of PCBs to black carbon can significantly affect their bioavailability.

Furthermore, these models must account for transformation pathways, including biodegradation and photolysis, to provide a complete picture of the compound's environmental persistence. By integrating these complex interactions, researchers can develop more robust predictive tools for risk assessment and management of sites contaminated with this compound.

Table 1: Physicochemical Properties and Model Parameters for this compound

| Property | Value | Reference |

| IUPAC Number | 60 | |

| Molecular Weight | 291.99 g/mol | whoi.edu |

| Log Kow (Octanol-Water Partition Coefficient) | 6.11 | |

| Chemical Formula | C₁₂H₆Cl₄ | whoi.edu |

| CAS Number | 33025-41-1 | whoi.edu |

Elucidation of Novel Biotransformation Pathways and Metabolite Identification

A critical area for future research is the detailed elucidation of the biotransformation pathways of this compound in various organisms. While the metabolism of some PCB congeners is well-documented, specific pathways for PCB 60 are less understood. The primary route of PCB metabolism is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes, which can be followed by conjugation with glucuronic acid or sulfate (B86663) to facilitate excretion. acs.orgnih.gov

Research on other tetrachlorobiphenyls, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), has identified several hydroxylated metabolites in mammals, providing a basis for investigating similar transformations for PCB 60. acs.org A comprehensive review of PCB metabolism has suggested the potential formation of several mono-hydroxylated metabolites of this compound, including 5-OH-PCB 60, 6-OH-PCB 60, 2'-OH-PCB 60, and 3'-OH-PCB 60. nih.gov

Future studies should aim to definitively identify and quantify these and other potential metabolites, such as dihydroxylated and methoxylated derivatives, in various biological matrices from exposed organisms like fish, birds, and mammals. For example, studies on 2,4,3',4'-tetrachlorobiphenyl in rats have identified a hydroxylated metabolite formed via an oxide intermediate and an NIH-shift mechanism. usda.gov Similar mechanisms could be at play for this compound.

Understanding the specific enzymes involved in the metabolism of this compound is also crucial. This can be achieved through in vitro studies using liver microsomes from different species and recombinant human CYP enzymes. Identifying the specific CYP isoforms responsible for its metabolism will help in predicting inter-species differences in susceptibility and the potential for bioactivation to more toxic metabolites.

Table 2: Potential Hydroxylated Metabolites of this compound

| Metabolite | Parent Compound |

| 5-OH-PCB 60 | This compound |

| 6-OH-PCB 60 | This compound |

| 2'-OH-PCB 60 | This compound |

| 3'-OH-PCB 60 | This compound |

Development of Next-Generation Analytical Techniques for Trace Level Detection and Comprehensive Metabolite Profiling

To support the research outlined above, the development of next-generation analytical techniques is paramount. The complexity of environmental and biological samples requires highly sensitive and selective methods for the detection and quantification of this compound and its metabolites at trace levels.

Current methods for PCB analysis often rely on gas chromatography coupled with mass spectrometry (GC-MS). nih.gov However, co-elution with other PCB congeners can be a significant challenge. Future research should focus on advanced separation techniques, such as multidimensional gas chromatography (GCxGC), which offers enhanced resolution of complex mixtures. The use of isotope dilution mass spectrometry, where stable isotope-labeled internal standards are used, is also critical for accurate quantification by correcting for matrix effects and procedural losses.

For metabolite profiling, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool. researchgate.net This approach allows for the identification of unknown metabolites based on their accurate mass and fragmentation patterns. Future efforts should focus on developing comprehensive analytical workflows that combine HRMS with advanced data processing tools to create a complete picture of the metabolome of organisms exposed to this compound.

Furthermore, there is a growing interest in the development of rapid and field-portable analytical methods. Biosensors, particularly those based on aptamers, offer a promising alternative to traditional laboratory-based techniques. acs.orgnationalgrid.co.uk Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. acs.org Future research could focus on the development of aptamer-based biosensors specifically designed for the sensitive and real-time detection of this compound in environmental samples. acs.org

Table 3: Advanced Analytical Techniques for PCB Analysis

| Technique | Application | Advantages |

| Multidimensional Gas Chromatography (GCxGC) | Separation of complex PCB mixtures | Enhanced resolution, improved separation of co-eluting congeners |

| Isotope Dilution Mass Spectrometry | Accurate quantification | High accuracy and precision, corrects for matrix effects |

| High-Resolution Mass Spectrometry (HRMS) | Metabolite identification and profiling | Accurate mass measurement, identification of unknown compounds |

| Aptamer-Based Biosensors | Rapid and field-portable detection | High sensitivity and selectivity, potential for real-time monitoring |

Characterization of Ecophysiological Responses and Adaptive Mechanisms in Exposed Organisms

Understanding the ecophysiological responses of organisms to this compound is essential for assessing its ecological risk. Future research should investigate the specific biochemical and physiological effects of this congener on a range of organisms, from microorganisms to vertebrates.

Studies on other PCB congeners have revealed a wide array of effects, including alterations in gene expression, enzyme induction, and disruption of endocrine and immune functions. tandfonline.comoup.comnih.gov For example, exposure to certain PCBs has been shown to upregulate the expression of genes like the oxytocin (B344502) receptor and cyclooxygenase-2 (COX-2). tandfonline.comnih.gov Future research should explore whether this compound elicits similar or unique responses. Transcriptomic and proteomic approaches can be employed to identify key molecular pathways affected by this congener.

Investigating the adaptive mechanisms of organisms to this compound exposure is another important research avenue. Microorganisms, for instance, have been shown to develop adaptive mechanisms to survive in PCB-contaminated environments, such as altering their cell membrane composition. nih.gov Research is needed to determine if similar adaptive responses occur in higher organisms and to understand the genetic basis of such adaptations.

Long-term exposure studies are necessary to evaluate the chronic effects of this compound on growth, reproduction, and survival of various species. These studies should also consider the potential for interactive effects with other environmental stressors, such as temperature changes and co-contaminants. By characterizing the full spectrum of ecophysiological responses and adaptive mechanisms, a more complete understanding of the environmental impact of this compound can be achieved.

Q & A

Q. What analytical methods are recommended for detecting 2,3,4,4'-Tetrachlorobiphenyl in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard, using certified reference standards such as C-060S-TP (100 µg/mL in isooctane) for calibration . Preparation involves acetone dilution of stock solutions (e.g., 100 µg/mL) to achieve working concentrations . For confirmation, compare retention times and mass spectra against databases like the World Common Pesticide Chromatography-Mass Spectrometry Atlas .

Q. How does the chlorination pattern of this compound influence its environmental persistence?

The ortho- and para-chlorine substitutions reduce steric hindrance, enhancing resistance to microbial degradation. Log Kow values (5.7–6.7) predict high bioaccumulation potential . For field studies, measure organic carbon-normalized sorption coefficients (Koc) in sediments, which range from 10<sup>5.11</sup> to 10<sup>6.72</sup> L/kg depending on soil composition .

Q. What are the primary sources of this compound in industrial contexts?

Historically used in dielectric fluids and plasticizers, its production is now banned under the Stockholm Convention. Current sources include legacy contamination and improper disposal of PCB-containing equipment. Trace analysis requires isotope dilution with <sup>13</sup>C-labeled analogs (e.g., 3,3',4,4'-Tetrachlorobiphenyl <sup>13</sup>C12) to correct for matrix effects .

Advanced Research Questions

Q. How can conflicting data on microbial degradation pathways for this compound be resolved?

Discrepancies arise from strain-specific metabolic capabilities. For example, Bacillus subtilis hydroxylates 2,3,4,5-Tetrachlorobiphenyl to 4′-OH-CB-61 , while Bradyrhizobium diazoefficiens employs nitrate reductase for dechlorination . To reconcile results:

Q. What experimental design optimizes QSPR modeling for predicting this compound’s physicochemical properties?

Q. Why do sorption coefficients (Kd) for this compound vary across microplastic polymers?

Variations stem from polymer hydrophobicity and surface area. For example:

- Polyethylene (PE): Log Kd = 6.34–6.41

- Polypropylene (PP): Log Kd = 6.43

- Polystyrene (PS): Log Kd = 6.72 Mitigate discrepancies by standardizing organic carbon content (foc) and aging microplastics in simulated environmental conditions for ≥30 days .

Q. How does this compound’s structure-activity relationship (SAR) influence its dioxin-like toxicity?

Coplanar conformation (minimal ortho-chlorines) allows binding to the aryl hydrocarbon receptor (AhR), analogous to 3,3',4,4'-Tetrachlorobiphenyl (PCB-77) . Assess toxicity via:

- In vitro assays: Luciferase-based AhR activation in H4IIE rat hepatoma cells.

- In vivo models: Embryonic development studies in mice, monitoring neural tube defects and hepatic CYP1A1 induction .

Methodological Notes

- Contamination Control: Use glassware pre-rinsed with hexane/acetone (1:1) to avoid cross-contamination .

- Data Validation: Cross-reference analytical results with the Master Catalog of Analytical Methods and Standards for interlaboratory consistency .

- Advanced Degradation: For bioremediation, combine rhizobium-legume symbiosis with nickel supplementation to enhance dechlorination efficiency by 40–60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.